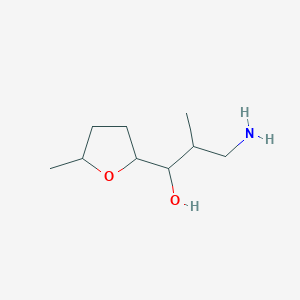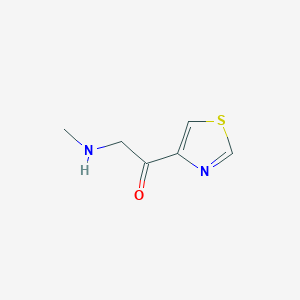
3-(2-Hydroxybutyl)piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxybutyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a hydroxybutyl group attached to the piperidinone ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybutyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of piperidin-2-one with 2-bromobutanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the piperidinone attacks the carbon atom of the bromobutanol, resulting in the formation of the desired product.
Another method involves the reduction of 3-(2-oxobutyl)piperidin-2-one using a suitable reducing agent such as sodium borohydride. This reduction process converts the carbonyl group into a hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-(2-Hydroxybutyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, reaction with acyl chlorides can yield esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 3-(2-Oxobutyl)piperidin-2-one.
Reduction: 3-(2-Aminobutyl)piperidin-2-one.
Substitution: 3-(2-Acylbutyl)piperidin-2-one.
科学研究应用
3-(2-Hydroxybutyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 3-(2-Hydroxybutyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the piperidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Piperidin-2-one: Lacks the hydroxybutyl group, resulting in different chemical properties.
3-(2-Oxobutyl)piperidin-2-one: Contains a carbonyl group instead of a hydroxyl group, affecting its reactivity.
3-(2-Aminobutyl)piperidin-2-one: Contains an amino group, leading to different biological activities.
Uniqueness
3-(2-Hydroxybutyl)piperidin-2-one is unique due to the presence of the hydroxybutyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
3-(2-hydroxybutyl)piperidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-2-8(11)6-7-4-3-5-10-9(7)12/h7-8,11H,2-6H2,1H3,(H,10,12) |
InChI 键 |
MKBBHTKNQGEZBO-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC1CCCNC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[4-(Chloromethoxy)phenyl]acetonitrile](/img/structure/B13164142.png)



